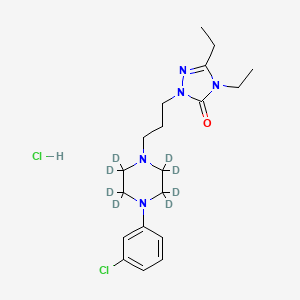

Etoperidone-d8 Hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-[3-[4-(3-chlorophenyl)-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]propyl]-4,5-diethyl-1,2,4-triazol-3-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28ClN5O.ClH/c1-3-18-21-25(19(26)24(18)4-2)10-6-9-22-11-13-23(14-12-22)17-8-5-7-16(20)15-17;/h5,7-8,15H,3-4,6,9-14H2,1-2H3;1H/i11D2,12D2,13D2,14D2; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHKPQZVLIZKSAG-USILMEKGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN(C(=O)N1CC)CCCN2CCN(CC2)C3=CC(=CC=C3)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1CCCN2C(=O)N(C(=N2)CC)CC)([2H])[2H])([2H])[2H])C3=CC(=CC=C3)Cl)([2H])[2H])[2H].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29Cl2N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Role of Isotopic Labeling in Pharmaceutical Analysis

An In-Depth Technical Guide to the Chemical Properties and Application of Etoperidone-d8 Hydrochloride

This document provides a comprehensive technical overview of this compound, a critical tool for researchers, scientists, and drug development professionals. Moving beyond a simple datasheet, this guide elucidates the core chemical properties, the rationale for its use, and detailed protocols for its application, grounding all information in established scientific principles.

Etoperidone is an atypical antidepressant belonging to the serotonin antagonist and reuptake inhibitor (SARI) class.[1][2] Structurally related to trazodone and nefazodone, its therapeutic effects are mediated through a complex pharmacological profile that includes antagonism of serotonin receptors and weak inhibition of monoamine reuptake.[1][3] Accurate quantification of etoperidone and its metabolites in biological matrices is paramount for pharmacokinetic, pharmacodynamic, and toxicological studies.

This compound (CAS: 1329796-60-2) is the deuterium-labeled analogue of Etoperidone hydrochloride.[4][5] The strategic replacement of eight hydrogen atoms with deuterium, a stable, non-radioactive isotope, renders it an ideal internal standard for quantitative mass spectrometry.[6][7] Stable Isotope Labeled (SIL) internal standards are the gold standard in bioanalysis. Because they are chemically identical to the analyte, they exhibit the same behavior during sample extraction, chromatography, and ionization.[7][8] This co-eluting, chemically analogous behavior allows the SIL standard to accurately correct for variations in sample preparation and instrument response, thereby significantly enhancing the precision and accuracy of quantitative results.[6][9]

Physicochemical Properties and Structural Elucidation

The core structure of this compound is identical to that of its non-labeled counterpart, with the exception of the eight deuterium atoms located on the piperazine ring.[5][10] This substitution results in a predictable mass shift, which is the basis for its utility in mass spectrometry, while having a negligible effect on its chemical properties such as polarity, solubility, and chromatographic retention time.[8]

Table 1: Core Chemical and Physical Properties

| Property | This compound | Etoperidone (Free Base) | Data Source(s) |

| IUPAC Name | 2-[3-[4-(3-chlorophenyl)piperazin-1-yl-d8]propyl]-4,5-diethyl-1,2,4-triazol-3-one hydrochloride | 2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-4,5-diethyl-1,2,4-triazol-3-one | [3][5] |

| CAS Number | 1329796-60-2 | 52942-31-1 | [4][5] |

| Molecular Formula | C₁₉H₂₁D₈Cl₂N₅O | C₁₉H₂₈ClN₅O | [3][4][5] |

| Molecular Weight | 422.42 g/mol | 377.91 g/mol | [4][5][11] |

| Appearance | Off-White Solid | Not specified | [5][10] |

| Melting Point | 196-199°C (decomposes) | 179-181°C (Hydrochloride salt) | [10][12] |

| Solubility | Soluble in Methanol, Water | Not specified | [10][12] |

| Calculated logP | ~2.49 | 2.493 | [11] |

| Calculated logS | ~-3.95 | -3.95 | [11] |

Biological Context: The Pharmacological Rationale for Quantification

Understanding the pharmacology of etoperidone is essential to appreciate the need for its precise measurement. The drug's clinical effects and side-effect profile are a direct result of its interactions with multiple neurotransmitter systems.

Mechanism of Action

Etoperidone exerts a dual action on the serotonin system. It is an antagonist at the 5-HT₂ₐ receptor and may act as a partial agonist at the 5-HT₁ₐ receptor.[1][13] It is also a weak inhibitor of the serotonin transporter (SERT), preventing the reuptake of serotonin from the synaptic cleft.[1] Additionally, its antagonism of α₁-adrenergic receptors contributes to sedative and cardiovascular effects like hypotension.[3][14] The primary activity of etoperidone is mediated by its major active metabolite, 1-(3'-chlorophenyl)piperazine (mCPP).[3][14]

Caption: Major metabolic pathways of Etoperidone.

Application in Quantitative Bioanalysis: A Methodological Framework

The primary application of this compound is as an internal standard for the quantification of etoperidone in biological samples (e.g., plasma, urine) using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). [4]

Principle of Isotope Dilution Mass Spectrometry

The methodology relies on the principle of isotope dilution. A known, fixed amount of the deuterated internal standard (Etoperidone-d8) is added to every sample, calibrator, and quality control standard at the very beginning of the sample preparation process. [6]The analyte (etoperidone) and the internal standard are extracted and analyzed together. The mass spectrometer distinguishes between the two based on their mass-to-charge ratio (m/z). The final concentration of the analyte is determined by the ratio of its peak area to the peak area of the internal standard. Because any sample loss or variation in instrument response will affect both the analyte and the standard almost identically, the ratio remains constant, ensuring a robust and accurate measurement. [9]

Caption: Bioanalytical workflow using Etoperidone-d8 as an internal standard.

Experimental Protocol: LC-MS/MS Quantification of Etoperidone in Plasma

This protocol is a representative method and must be fully validated according to regulatory guidelines (e.g., FDA, EMA) before use in clinical or preclinical studies.

1. Materials and Reagents:

-

Etoperidone reference standard

-

This compound internal standard [4]* HPLC-grade acetonitrile, methanol, and water

-

Formic acid (LC-MS grade)

-

Human plasma (with appropriate anticoagulant)

2. Preparation of Solutions:

-

Stock Solutions (1 mg/mL): Prepare separate stock solutions of etoperidone and Etoperidone-d8 HCl in methanol.

-

Working Standard Solutions: Serially dilute the etoperidone stock solution with 50:50 methanol:water to create calibration standards (e.g., 1-1000 ng/mL).

-

Internal Standard Spiking Solution (e.g., 100 ng/mL): Dilute the Etoperidone-d8 stock solution with acetonitrile.

3. Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma sample, calibrator, or QC, add 150 µL of the Internal Standard Spiking Solution.

-

Vortex for 30 seconds to mix and precipitate proteins.

-

Centrifuge at >10,000 x g for 5 minutes.

-

Transfer the supernatant to a clean 96-well plate or autosampler vials.

-

Inject directly or evaporate to dryness under nitrogen and reconstitute in mobile phase A.

4. LC-MS/MS Conditions: The following are suggested starting parameters.

Table 2: Proposed LC-MS/MS Parameters

| Parameter | Suggested Condition | Rationale |

| LC System | UPLC System (e.g., Agilent 1290 Infinity II) | Provides high resolution and fast analysis times. [15] |

| Column | C18, ≤ 2.1 mm ID, < 2 µm particle size (e.g., 50 x 2.1 mm) | C18 is a standard choice for retaining moderately polar compounds like etoperidone. [16] |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides a proton source for positive mode ionization. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting the analyte. |

| Gradient | e.g., Start at 5% B, ramp to 95% B over 3 min, hold, re-equilibrate | A gradient is necessary to elute the analyte with good peak shape and separate it from matrix components. |

| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |

| Column Temp. | 40°C | Improves peak shape and reduces viscosity. |

| Injection Vol. | 5 µL | |

| MS System | Triple Quadrupole Mass Spectrometer (e.g., Agilent 6470) | Required for the selectivity and sensitivity of MRM experiments. [15] |

| Ionization Mode | Electrospray Ionization (ESI), Positive | Etoperidone contains basic nitrogen atoms that are readily protonated. |

| MRM Transition | Etoperidone: 378.2 → 177.2 (Proposed) | Precursor [M+H]⁺: 377.2 + 1.0. Fragment: Corresponds to the chlorophenylpiperazine moiety. |

| Etoperidone-d8: 386.2 → 185.2 (Proposed) | Precursor [M+H]⁺: 385.2 + 1.0. Fragment: Corresponds to the deuterated chlorophenylpiperazine moiety. |

Handling, Storage, and Stability

Proper handling and storage are crucial to maintain the integrity of this standard.

-

Storage: Store at -20°C as recommended by suppliers. [10]Some suppliers may recommend 2-8°C. [5]Always refer to the Certificate of Analysis for lot-specific storage conditions.

-

Handling: The compound should be handled in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Solution Stability: The stability of stock and working solutions should be thoroughly evaluated at intended storage temperatures (e.g., room temperature, 4°C, -20°C) as part of the method validation process.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of the antidepressant etoperidone in complex biological matrices. Its design as a stable isotope-labeled internal standard allows it to compensate for analytical variability, adhering to the highest standards of bioanalytical practice. This guide provides the foundational chemical knowledge, pharmacological context, and a robust methodological framework to empower researchers in their drug development and clinical research endeavors.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 40589, Etoperidone. Retrieved January 16, 2026, from [Link]

-

PharmaCompass. (n.d.). Etoperidone. Retrieved January 16, 2026, from [Link]

-

Wikipedia. (2023, December 2). Etoperidone. In Wikipedia. Retrieved January 16, 2026, from [Link]

-

ResolveMass Laboratories Inc. (2023, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved January 16, 2026, from [Link]

-

AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved January 16, 2026, from [Link]

-

Grokipedia. (2024, January 7). Etoperidone. Retrieved January 16, 2026, from [Link]

-

Miyata, N., et al. (2020). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. Rapid Communications in Mass Spectrometry, 34(13), e8814. [Link]

-

van den Broek, I., & van Dongen, W. (2006). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Journal of Chromatography B, 843(2), 221-230. [Link]

-

Rotondo, G., et al. (2024). Metabolism of m-CPP, trazodone, nefazodone, and etoperidone: clinical and forensic aspects. Drug Metabolism Reviews, 57(2). [Link]

-

Cheméo. (n.d.). Chemical Properties of Etoperidone (CAS 57775-22-1). Retrieved January 16, 2026, from [Link]

-

Rotondo, G., et al. (2024). Metabolism of m-CPP, trazodone, nefazodone, and etoperidone: clinical and forensic aspects. Request PDF on ResearchGate. [Link]

-

Airiti Inc. (n.d.). Hepatic in Vitro Metabolism of Etoperidone, an Antidepressant Drug, in the Rat and Human. Retrieved January 16, 2026, from [Link]

-

Pharmaffiliates. (n.d.). This compound | CAS No: 1329796-60-2. Retrieved January 16, 2026, from [Link]

-

PharmaCompass. (n.d.). Etoperidone Hydrochloride. Retrieved January 16, 2026, from [Link]

-

Ravina, E., et al. (1993). High-performance liquid chromatographic assay with ultraviolet detection for the determination of etoperidone and two active metabolites... in plasma. Journal of Chromatography B: Biomedical Sciences and Applications, 616(1), 105-111. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 123698, Eperisone Hydrochloride. Retrieved January 16, 2026, from [Link]

-

Agilent Technologies. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Retrieved January 16, 2026, from [Link]

-

Global Substance Registration System (GSRS). (n.d.). ETOPERIDONE. Retrieved January 16, 2026, from [Link]

-

Yocca, F. D., et al. (1992). Etoperidone, trazodone and MCPP: in vitro and in vivo identification of serotonin 5-HT1A (antagonistic) activity. Journal of Pharmacy and Pharmacology, 44(5), 442-444. [Link]

-

Pai, N. R., et al. (2010). An efficient synthesis of neuroleptic drugs under microwave irradiation. Journal of Chemical and Pharmaceutical Research, 2(5), 506-517. [Link]

Sources

- 1. Etoperidone - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Etoperidone | C19H28ClN5O | CID 40589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 8. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 9. scispace.com [scispace.com]

- 10. usbio.net [usbio.net]

- 11. Etoperidone (CAS 57775-22-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 12. Etoperidone Hydrochloride CAS#: [m.chemicalbook.com]

- 13. Etoperidone, trazodone and MCPP: in vitro and in vivo identification of serotonin 5-HT1A (antagonistic) activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Etoperidone | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 15. agilent.com [agilent.com]

- 16. High-performance liquid chromatographic assay with ultraviolet detection for the determination of etoperidone and two active metabolites, 5-(1-hydroxyethyl) etoperidone and 1-(3-chlorophenyl)piperazine, in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Rationale of Deuterated Etoperidone

This document provides an in-depth technical overview for researchers, medicinal chemists, and drug development professionals on the strategic synthesis of deuterated etoperidone. It elucidates the scientific rationale for isotopic substitution, details a plausible synthetic pathway, and outlines the necessary analytical characterization, grounding the discussion in established biochemical principles.

Introduction: The Case for Deuterating Etoperidone

Etoperidone is an atypical antidepressant, structurally classified as a phenylpiperazine-substituted triazole derivative and an analog of trazodone.[1][2] Its mechanism of action is complex, involving the inhibition of serotonin reuptake and antagonism of specific serotonin and α-adrenergic receptors.[1][3] A significant portion of its pharmacological activity is mediated by its major active metabolite, 1-(3'-chlorophenyl)piperazine (mCPP).[1][3][4]

Despite its therapeutic potential, etoperidone's clinical utility has been hampered by significant drawbacks. The drug undergoes extensive first-pass metabolism, leading to highly variable and often low bioavailability, sometimes as low as 12%.[1][2][3] This extensive metabolic breakdown results in the formation of at least 21 different metabolites.[1][2] The primary metabolic pathways, mediated predominantly by the cytochrome P450 enzyme CYP3A4, include N-dealkylation, alkyl oxidation, and phenyl hydroxylation.[1][5][6][7] This metabolic instability necessitates higher or more frequent dosing, which can exacerbate side effects linked to its adrenergic antagonism, such as sedation and cardiovascular effects.[1][2]

The Rationale for Deuteration:

The strategic replacement of hydrogen atoms with their stable, heavier isotope, deuterium, is a contemporary approach in medicinal chemistry to enhance a drug's pharmacokinetic profile.[8][9][10] This strategy leverages the Deuterium Kinetic Isotope Effect (KIE) .[11][12] A carbon-deuterium (C-D) bond has a lower vibrational energy than a carbon-hydrogen (C-H) bond, making it stronger and more difficult to break. Since many metabolic processes, particularly those mediated by CYP enzymes, involve the cleavage of a C-H bond as a rate-limiting step, substituting deuterium at a metabolically vulnerable site can significantly slow down the rate of metabolism.[12][13]

For etoperidone, the potential benefits of deuteration are clear:

-

Increased Half-Life and Exposure: By retarding metabolic breakdown, a longer plasma half-life can be achieved.[14]

-

Improved Bioavailability: Reducing first-pass metabolism can lead to more of the parent drug reaching systemic circulation.[14]

-

Reduced Metabolite Load: Slowing the formation of numerous metabolites, including the active mCPP, could potentially lead to a more predictable pharmacological profile and a better safety margin.[13]

-

Lower, Less Frequent Dosing: An improved pharmacokinetic profile may allow for smaller doses or less frequent administration, improving patient compliance and reducing dose-dependent side effects.[14]

This guide will focus on a targeted deuteration strategy aimed at the sites most susceptible to oxidative metabolism.

Metabolic Profile and Strategic Deuteration Sites

In vitro studies with human liver microsomes have identified three primary metabolic pathways for etoperidone[6][7]:

-

Alkyl Hydroxylation: Oxidation of the ethyl groups on the triazolone ring. This is reported to be the most efficient pathway for drug elimination.[6][7]

-

Phenyl Hydroxylation: Addition of a hydroxyl group to the chlorophenyl ring.

-

N-dealkylation: Cleavage of the propyl chain connecting the triazolone and piperazine moieties to yield mCPP.

Based on this metabolic map, the most logical sites for deuteration are the methylene (-CH2-) groups of the two ethyl side chains on the triazolone ring. Specifically, targeting the α-methylene group (the one adjacent to the triazolone ring) is a prime strategy, as hydroxylation at this position is a common and rapid metabolic transformation. Placing deuterium atoms at this position would introduce a significant kinetic isotope effect, directly impeding the primary route of metabolic clearance.

The following sections will detail a synthetic approach to produce 2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-4-(ethyl-d5)-5-(ethyl)-1,2,4-triazol-3-one and related isotopologues. For simplicity, we will illustrate the synthesis of a deuterated analog at one of the ethyl groups.

Retrosynthetic Analysis and Synthetic Workflow

A logical retrosynthetic approach to deuterated etoperidone involves disconnecting the molecule at the N-N bond of the triazolone core and the propyl linker. The key is to introduce the deuterated ethyl group early in the synthesis to ensure its incorporation into the final structure.

The overall synthetic workflow can be visualized as a multi-step process beginning with the synthesis of a deuterated intermediate that will ultimately form the triazolone ring.

Caption: High-level workflow for the synthesis of deuterated etoperidone.

Detailed Synthetic Protocol

This section provides a plausible, step-by-step methodology for the synthesis of etoperidone deuterated on one of the ethyl groups.

Step 1: Synthesis of 1-(Ethyl-d5)-4-ethylsemicarbazide

-

Reaction: This step involves the sequential alkylation of hydrazine to create the asymmetrically substituted semicarbazide backbone.

-

Protocol:

-

To a cooled (0 °C) solution of hydrazine hydrate (1.0 eq) in ethanol, add ethyl chloroformate (1.0 eq) dropwise while maintaining the temperature below 5 °C. Stir for 2 hours.

-

Add potassium carbonate (2.5 eq) to the mixture, followed by the slow addition of ethyl-d5 bromide (1.1 eq).

-

Allow the reaction to warm to room temperature and then heat to reflux for 12 hours.

-

Cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purify the resulting crude oil via silica gel chromatography to yield the deuterated semicarbazide intermediate.

-

-

Causality & Expertise:

-

Using ethyl chloroformate first forms an ethoxycarbonyl hydrazine intermediate. This protects one of the nitrogen atoms, directing the subsequent alkylation by the expensive deuterated reagent to the other nitrogen, ensuring regioselectivity.

-

Potassium carbonate is a suitable base to neutralize the HBr formed during the alkylation without being overly reactive.

-

Refluxing is necessary to drive the SN2 reaction between the hydrazine derivative and ethyl-d5 bromide to completion.

-

Step 2: Formation of the Deuterated Triazolone Core

-

Reaction: Cyclization of the deuterated semicarbazide with an acyl chloride to form the 1,2,4-triazol-3-one ring.

-

Protocol:

-

Dissolve the 1-(ethyl-d5)-4-ethylsemicarbazide (1.0 eq) from Step 1 in a suitable solvent like toluene.

-

Add propionyl chloride (1.1 eq) dropwise to the solution.

-

Heat the mixture to reflux for 18-24 hours with a Dean-Stark apparatus to remove water formed during the cyclization.

-

Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

-

Upon completion, cool the reaction mixture, wash with saturated sodium bicarbonate solution and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 4,5-diethyl-2-(ethyl-d5)-1,2,4-triazol-3-one. This product can be purified by recrystallization or chromatography.

-

-

Causality & Expertise:

-

The reaction proceeds via initial acylation of the terminal nitrogen, followed by an intramolecular cyclization-condensation.

-

A Dean-Stark trap is critical for driving the equilibrium towards the cyclized product by removing water, which is a byproduct of the ring-closing step.

-

Step 3: Synthesis of the Piperazine Side Chain

-

Reaction: A standard SN2 alkylation to attach the propyl linker to the piperazine ring.

-

Protocol:

-

Combine 1-(3-chlorophenyl)piperazine (1.0 eq), 1,3-dibromopropane (1.5 eq), and potassium carbonate (2.0 eq) in acetonitrile.

-

Heat the mixture to reflux for 6-8 hours.

-

Cool the reaction, filter the solids, and concentrate the solvent.

-

The crude product, 1-(3-bromopropyl)-4-(3-chlorophenyl)piperazine, is purified by column chromatography.

-

-

Causality & Expertise:

-

Using an excess of 1,3-dibromopropane helps to minimize the formation of the dimerized piperazine byproduct.

-

Acetonitrile is a good polar aprotic solvent for this type of SN2 reaction.

-

Step 4: Final Coupling to Yield Deuterated Etoperidone

-

Reaction: Alkylation of the deuterated triazolone core with the piperazine side chain.

-

Protocol:

-

To a solution of the deuterated triazolone from Step 2 (1.0 eq) in dimethylformamide (DMF), add a strong base such as sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C.

-

Stir the mixture for 30 minutes at 0 °C to allow for the formation of the triazolone anion.

-

Add the 1-(3-bromopropyl)-4-(3-chlorophenyl)piperazine from Step 3 (1.05 eq) dissolved in a small amount of DMF.

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Quench the reaction carefully by adding water. Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate.

-

Purify the final product by column chromatography to yield the target deuterated etoperidone.

-

-

Causality & Expertise:

-

Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the triazolone nitrogen, creating a potent nucleophile for the final SN2 reaction.

-

DMF is an excellent solvent for this step due to its high boiling point and its ability to solvate the ions involved in the reaction.

-

Characterization and Quality Control

Confirming the identity, purity, and successful deuteration of the final compound is critical. The following methods are essential for a self-validating protocol.

Mass Spectrometry (MS)

-

Purpose: To confirm the mass increase corresponding to the number of deuterium atoms incorporated.

-

Expected Result: The molecular ion peak ([M+H]+) for etoperidone (C19H28ClN5O) is approximately 394.2 g/mol . For an analog with five deuterium atoms (d5), the expected molecular ion peak would be approximately 399.2 g/mol . High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass to four decimal places.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Purpose: To confirm the structure and locate the position of deuteration.

-

Expected Result: In the proton NMR spectrum, the signal corresponding to the protons on the deuterated ethyl group will show a significant decrease in integration or disappear entirely, depending on the level of isotopic enrichment. The characteristic signals for the rest of the molecule (aromatic protons, piperazine protons, propyl chain protons) should remain intact.

-

-

¹³C NMR:

-

Purpose: To further confirm the carbon skeleton.

-

Expected Result: The carbon signals for the deuterated ethyl group will show a characteristic multiplet pattern due to C-D coupling and will likely be attenuated.

-

-

²H NMR (Deuterium NMR):

-

Purpose: To directly observe the incorporated deuterium.

-

Expected Result: A signal will appear at the chemical shift corresponding to the position of the deuterium atoms, providing definitive proof of successful deuteration.

-

Data Summary

| Analyte | Technique | Expected Result | Purpose |

| Etoperidone | HRMS ([M+H]⁺) | ~394.2010 | Baseline Mass |

| Etoperidone-d5 | HRMS ([M+H]⁺) | ~399.2323 | Confirm Mass Shift |

| Etoperidone-d5 | ¹H NMR | Disappearance/reduction of ethyl CH₂ and CH₃ signals | Confirm Site of Deuteration |

| Etoperidone-d5 | HPLC/UPLC | Purity >98% | Assess Chemical Purity |

Pharmacokinetic Implications and Future Outlook

The strategic deuteration of etoperidone at the ethyl side chains is hypothesized to directly inhibit its most efficient metabolic pathway.[6][7] This modification is expected to yield a molecule with a superior pharmacokinetic profile compared to the parent drug.

Caption: Impact of deuteration on the metabolic fate of etoperidone.

By slowing down metabolism, deuterated etoperidone could offer a more consistent and favorable therapeutic window. This could translate into a more effective antidepressant with a reduced side-effect profile, potentially reviving a compound class whose utility was limited by pharmacokinetic challenges. Further preclinical and clinical studies would be required to validate these hypotheses and quantify the improvements in vivo.

References

-

PubChem. (n.d.). Etoperidone. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (2023, December 2). Etoperidone. Retrieved from [Link]

-

Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595–3611. Retrieved from [Link]

-

Shao, L., & Hewitt, M. C. (2010). The kinetic isotope effect in the search for deuterated drugs. Drug News & Perspectives, 23(6), 398–404. Retrieved from [Link]

-

Wu, W. N., & McKown, L. A. (2002). Hepatic in Vitro Metabolism of Etoperidone, an Antidepressant Drug, in the Rat and Human. Journal of Food and Drug Analysis, 10(1). Retrieved from [Link]

-

Grokipedia. (2026, January 7). Etoperidone. Retrieved from [Link]

-

Yan, Z., & Caldwell, G. W. (2002). In vitro identification of metabolic pathways and cytochrome P450 enzymes involved in the metabolism of etoperidone. Xenobiotica, 32(11), 949–965. Retrieved from [Link]

-

Yan, Z., & Caldwell, G. W. (2002). In vitro identification of metabolic pathways and cytochrome P450 enzymes involved in the metabolism of etoperidone. PubMed. Retrieved from [Link]

-

Wikipedia. (2024, May 22). Deuterated drug. Retrieved from [Link]

-

Pirali, T., et al. (2022). Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer. ScienceOpen. Retrieved from [Link]

-

PharmaCompass. (n.d.). Etoperidone. Retrieved from [Link]

-

Caccia, S., & DeVane, C. L. (1999). Pharmacokinetics of trazodone and its major metabolite m-chlorophenylpiperazine in plasma and brain of rats. Medical Science. Retrieved from [Link]

-

Zahoor, A. F., et al. (2025). Total Syntheses of Deuterated Drugs: A Comprehensive Review. PubMed. Retrieved from [Link]

-

CK Isotopes. (n.d.). Synthetic Intermediates for Deuterated Pharmaceuticals. Retrieved from [Link]

-

Li, K., et al. (2022). Clinical Application and Synthesis Methods of Deuterated Drugs. PubMed. Retrieved from [Link]

-

Caccia, S., & DeVane, C. L. (1999). Pharmacokinetics of trazodone and its major metabolite m-chlorophenylpiperazine in plasma and brain of rats. medica@musc. Retrieved from [Link]

-

ResearchGate. (n.d.). Total synthesis of deuterated drugs. Retrieved from [Link]

-

Maj, J., et al. (1979). The effect of etoperidone, a new potential antidepressant drug, on the central serotonin system. PubMed. Retrieved from [Link]

-

Wikipedia. (2024, May 22). Nefazodone. Retrieved from [Link]

Sources

- 1. Etoperidone | C19H28ClN5O | CID 40589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Etoperidone | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. grokipedia.com [grokipedia.com]

- 4. Etoperidone - Wikipedia [en.wikipedia.org]

- 5. Hepatic in Vitro Metabolism of Etoperidone, an Antidepressant Drug, in the Rat and Human|Airiti Library 華藝線上圖書館 [airitilibrary.com]

- 6. tandfonline.com [tandfonline.com]

- 7. In vitro identification of metabolic pathways and cytochrome P450 enzymes involved in the metabolism of etoperidone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Deuterated drug - Wikipedia [en.wikipedia.org]

- 9. Total Syntheses of Deuterated Drugs: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scienceopen.com [scienceopen.com]

- 14. Synthetic Intermediates for Deuterated Pharmaceuticals | CK Isotopes [ckisotopes.com]

The Metabolism of Etoperidone: A Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Introduction

Etoperidone, an atypical antidepressant of the phenylpiperazine class, was first introduced in Europe in 1977.[1][2][3] Structurally related to trazodone and nefazodone, etoperidone exhibits a complex pharmacological profile, primarily acting as a serotonin antagonist and reuptake inhibitor (SARI).[2] Its clinical use has been hampered by poor and variable bioavailability, largely attributable to extensive first-pass metabolism.[1][3][4] This guide provides a comprehensive technical overview of the metabolic fate of etoperidone, detailing its biotransformation pathways, the enzymes involved, and the resulting metabolites, with a focus on providing actionable insights for researchers and professionals in drug development.

Etoperidone's therapeutic action is complex, involving a biphasic effect on serotonergic transmission.[1][4] It acts as an antagonist at 5-HT2A and α1-adrenergic receptors, and also weakly inhibits the reuptake of serotonin, norepinephrine, and dopamine.[2][4] A significant portion of its pharmacological activity is mediated by its major active metabolite, 1-(3'-chlorophenyl)piperazine (mCPP).[1][3][4] Understanding the metabolic conversion of etoperidone to mCPP and other metabolites is therefore crucial for a complete comprehension of its overall pharmacological and toxicological profile.

Pharmacokinetics Overview

The oral administration of etoperidone leads to highly variable absorption and a low bioavailability, which can be as low as 12%.[1][4] Peak plasma concentrations are typically reached between 1.4 and 4.8 hours.[1][4] The drug is extensively metabolized, with less than 0.01% of the parent compound excreted unchanged.[1][4][5] The primary route of elimination is through the urine (approximately 78.8%), with a smaller portion excreted in the feces (around 9.6%).[1][4][5] Etoperidone gives rise to at least 21 different metabolites that have been identified in plasma, urine, and feces.[1][4][5]

Core Metabolic Pathways

The biotransformation of etoperidone is extensive and proceeds through five principal pathways: alkyl oxidation, phenyl hydroxylation, N-dealkylation, piperazinyl oxidation, and conjugation.[1][4][5] In vitro studies utilizing human hepatic S9 fractions and microsomes have been instrumental in elucidating these pathways.[6][7][8]

Phase I Metabolism: The Central Role of CYP3A4

-

Recombinant Enzyme Assays: In vitro studies using microsomes expressing individual recombinant CYPs demonstrated that the formation rates of major metabolites were 10- to 100-fold greater with CYP3A4 compared to other CYP isoforms.[6][8]

-

Chemical Inhibition Studies: The formation of etoperidone's primary metabolites was significantly inhibited by ketoconazole, a specific inhibitor of CYP3A4.[6][8]

-

Correlation Analysis: A strong correlation was observed between the production of etoperidone metabolites and CYP3A4-mediated testosterone 6β-hydroxylase activity in various human liver microsome samples.[6][8]

The main Phase I metabolic reactions are detailed below:

This pathway involves the hydroxylation of the ethyl group on the triazolone ring, leading to the formation of OH-ethyl-Etoperidone (M1) .[6][8] Kinetic studies have revealed that this is the most efficient pathway for the initial elimination of the drug.[6][8]

Hydroxylation of the chlorophenyl ring results in the formation of OH-phenyl-Etoperidone (M2) .[6][8]

This crucial pathway involves the cleavage of the bond between the piperazine ring and the propyl side chain.[13][14][15][16][17] This reaction yields two key metabolites:

The following diagram illustrates the primary metabolic pathways of etoperidone:

Caption: Primary Metabolic Pathways of Etoperidone.

Secondary Metabolism

The primary metabolites of etoperidone undergo further biotransformation. For instance, OH-ethyl-Etoperidone (M1) can be further metabolized through N-dealkylation to form mCPP (M8).[6][8] This conversion is also predominantly catalyzed by CYP3A4.[6][8] Additional metabolites are formed through the continued oxidation of M1, M2, M6, and M8.[6][8]

Phase II Metabolism

While less characterized in the available literature, conjugation reactions represent the final step in the metabolic clearance of etoperidone and its metabolites.[1][4][5] These reactions, typically involving glucuronidation or sulfation, increase the water solubility of the metabolites, facilitating their renal excretion.

Key Metabolites of Etoperidone

A number of metabolites have been identified, with some exhibiting significant pharmacological activity.

| Metabolite Name | Abbreviation | Metabolic Pathway | Pharmacological Activity |

| 1-(3-chlorophenyl)piperazine | mCPP | N-Dealkylation | Active |

| OH-ethyl-Etoperidone | M1 | Alkyl Hydroxylation | Not well-defined |

| OH-phenyl-Etoperidone | M2 | Phenyl Hydroxylation | Not well-defined |

| Triazole propyl aldehyde | M6 | N-Dealkylation | Not well-defined |

| 4,5-diethyl-2-propyl-1,2,4-triazol-3-one | - | Not specified | Not well-defined |

| 2-[3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl]-4-ethyl-5-(1-hydroxyethyl)-1,2,4-triazol-3-one | - | Alkyl Oxidation | Not well-defined |

| 2-[3-[4-(3-chloro-4-hydroxyphenyl)piperazin-1-yl]propyl]-4,5-diethyl-1,2,4-triazol-3-one | - | Phenyl Hydroxylation | Not well-defined |

m-Chlorophenylpiperazine (mCPP): The Active Metabolite

The N-dealkylation of etoperidone to mCPP is of particular interest due to the pharmacological profile of this metabolite.[10][11] mCPP is not only a metabolite of etoperidone but also of other phenylpiperazine antidepressants like trazodone and nefazodone.[10][11][12] It has gained notoriety as a recreational drug due to its MDMA-like effects.[11][18]

mCPP interacts with various serotonin receptors, exhibiting non-selective agonistic and some antagonistic properties.[10][11][18] It is a known agonist of the 5-HT2C receptor and an antagonist of the 5-HT2A receptor.[1][4] The formation of mCPP is a critical factor in the overall pharmacological effect of etoperidone, contributing to its serotonergic activity.[2][4] Studies have also suggested that mCPP possesses antagonistic activity at 5-HT1A receptors.[19]

Experimental Methodologies for Studying Etoperidone Metabolism

The characterization of etoperidone's metabolic pathways has relied on a combination of in vitro and in vivo experimental approaches.

In Vitro Models

-

Human Liver Microsomes (HLMs) and S9 Fractions: These subcellular fractions contain a rich complement of drug-metabolizing enzymes, including CYPs, and are the primary tools for in vitro metabolism studies.[6][7][8] Incubations of etoperidone with HLMs or S9 fractions in the presence of an NADPH-generating system allow for the identification and quantification of metabolites.

-

Recombinant Human CYPs: The use of specific, recombinantly expressed CYP enzymes (e.g., CYP3A4, CYP2D6) is essential for pinpointing the precise enzymes responsible for particular metabolic reactions.[6][8]

-

Chemical Inhibition: Selective chemical inhibitors of specific CYP isoforms are used to confirm the role of these enzymes in the metabolism of a drug. For etoperidone, ketoconazole (a CYP3A4 inhibitor) has been instrumental in confirming the primary role of this enzyme.[6][8]

A typical workflow for in vitro metabolism studies of etoperidone is as follows:

Caption: In Vitro Etoperidone Metabolism Workflow.

Analytical Techniques

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the cornerstone analytical technique for the separation, identification, and quantification of drugs and their metabolites in complex biological matrices. Its high sensitivity and specificity are crucial for elucidating metabolic pathways.

Conclusion and Future Perspectives

The metabolism of etoperidone is a complex and extensive process, dominated by CYP3A4-mediated oxidation. The formation of the pharmacologically active metabolite, mCPP, is a key determinant of its overall clinical effect. A thorough understanding of these metabolic pathways is essential for predicting drug-drug interactions, understanding inter-individual variability in response, and guiding the development of new chemical entities with improved pharmacokinetic profiles.

Future research should focus on a more detailed characterization of the Phase II conjugation pathways and a comprehensive toxicological evaluation of all major metabolites. Furthermore, given the central role of CYP3A4, the potential for drug-drug interactions with co-administered CYP3A4 inhibitors or inducers warrants careful consideration in any future clinical applications. The insights gained from studying etoperidone's metabolism continue to be relevant for the broader field of drug development, particularly for compounds within the phenylpiperazine class.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 40589, Etoperidone. [Link]

-

Yan, Z., et al. (2002). In vitro identification of metabolic pathways and cytochrome P450 enzymes involved in the metabolism of etoperidone. Xenobiotica, 32(11), 951-64. [Link]

-

Costa, M. D., Barbosa, D. J., & Dinis-Oliveira, R. J. (2023). Metabolism of m-CPP, trazodone, nefazodone, and etoperidone: clinical and forensic aspects. Drug Metabolism Reviews, 1-18. [Link]

-

Caldwell, L. J., et al. (2001). Evaluation of the absorption, excretion and metabolism of [14C] etoperidone in man. Xenobiotica, 31(1), 45-59. [Link]

-

Wu, W. N., & McKown, L. A. (2001). Hepatic in Vitro Metabolism of Etoperidone, an Antidepressant Drug, in the Rat and Human. Journal of Food and Drug Analysis, 9(4), 227-235. [Link]

-

PharmaCompass. (n.d.). Etoperidone. [Link]

-

Wikipedia. (2023, December 15). Etoperidone. [Link]

-

Grokipedia. (2026, January 7). Etoperidone. [Link]

-

Yan, Z., et al. (2002). In vitro identiоcation of metabolic pathways and cytochrome P450 enzymes involved in the metabolism of etoperidone. Drug Metabolism and Disposition, 30(9), 951-964. [Link]

-

Costa, M. D., Barbosa, D. J., & Dinis-Oliveira, R. J. (2023). Metabolism of m-CPP, trazodone, nefazodone, and etoperidone: clinical and forensic aspects. Drug Metabolism Reviews, 1-18. [Link]

-

Costa, M. D., Barbosa, D. J., & Dinis-Oliveira, R. J. (2023). Metabolism of m-CPP, trazodone, nefazodone, and etoperidone: clinical and forensic aspects. Drug Metabolism Reviews, 1-18. [Link]

-

Alegre, M. D. C., Barbosa, D. J., & Dinis-Oliveira, R. J. (2025). Metabolism of m-CPP, trazodone, nefazodone, and etoperidone: clinical and forensic aspects. Drug Metabolism Reviews. [Link]

-

Maj, J., et al. (1993). Etoperidone, trazodone and MCPP: in vitro and in vivo identification of serotonin 5-HT1A (antagonistic) activity. Journal of Neural Transmission. General Section, 93(2), 81-91. [Link]

-

Metabolon. (n.d.). The Role of CYP450 Enzymes in Drug Metabolism. [Link]

-

American College of Neuropsychopharmacology. (n.d.). Cytochrome P450 Enzymes and Psychopharmacology. [Link]

-

McDonnell, A. M., & Dang, C. H. (2013). Cytochrome P450 Enzymes and Drug Metabolism in Humans. Expert Opinion on Drug Metabolism & Toxicology, 9(10), 1333-1346. [Link]

-

Al-Hiari, Y. M. (2021). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Molecules, 26(7), 1917. [Link]

-

Fonkui, Y. T., & Ikhile, E. (2023). N-Dealkylation of Amines. Molecules, 28(14), 5406. [Link]

-

Al-Hiari, Y. M. (2021). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Molecules, 26(7), 1917. [Link]

-

Al-Hiari, Y. M. (2021). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Molecules, 26(7), 1917. [Link]

-

Hughes, T. B., et al. (2019). Computationally Assessing the Bioactivation of Drugs by N-Dealkylation. Chemical Research in Toxicology, 32(11), 2235-2246. [Link]

Sources

- 1. Etoperidone | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. Etoperidone - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. Etoperidone | C19H28ClN5O | CID 40589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Evaluation of the absorption, excretion and metabolism of [14C] etoperidone in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro identification of metabolic pathways and cytochrome P450 enzymes involved in the metabolism of etoperidone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hepatic in Vitro Metabolism of Etoperidone, an Antidepressant Drug, in the Rat and Human|Airiti Library 華藝線上圖書館 [airitilibrary.com]

- 8. tandfonline.com [tandfonline.com]

- 9. metabolon.com [metabolon.com]

- 10. Metabolism of m-CPP, trazodone, nefazodone, and etoperidone: clinical and forensic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Metabolism of m -CPP, trazodone, nefazodone, and etoperidone: clinical and forensic aspects. | Read by QxMD [read.qxmd.com]

- 13. Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. N-Dealkylation of Amines [mdpi.com]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Computationally Assessing the Bioactivation of Drugs by N-Dealkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. Etoperidone, trazodone and MCPP: in vitro and in vivo identification of serotonin 5-HT1A (antagonistic) activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Authored by: A Senior Application Scientist

An In-depth Technical Guide to the Pharmacokinetics of Etoperidone Utilizing Etoperidone-d8

Abstract

This technical guide provides a comprehensive examination of the pharmacokinetic profile of etoperidone, an atypical antidepressant, with a focus on the indispensable role of its deuterated analog, Etoperidone-d8, in quantitative bioanalysis. We will delve into the absorption, distribution, metabolism, and excretion (ADME) of etoperidone, detailing its complex metabolic pathways and the generation of its pharmacologically active metabolite, m-chlorophenylpiperazine (mCPP). The narrative emphasizes the rationale behind modern bioanalytical workflows, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), and explains the critical function of stable isotope-labeled internal standards in achieving analytical accuracy and robustness. This document is intended for researchers, scientists, and drug development professionals seeking both foundational knowledge and practical, field-proven insights into the pharmacokinetic evaluation of etoperidone.

Introduction: Etoperidone and the Imperative for a "Perfect" Internal Standard

Etoperidone is a second-generation atypical antidepressant of the phenylpiperazine class, structurally and pharmacologically related to trazodone and nefazodone.[1][2] It functions as a serotonin antagonist and reuptake inhibitor (SARI), exerting a complex, dual effect on the central serotonergic system.[2][3] Its therapeutic action is primarily mediated through antagonism of 5-HT2A and α1-adrenergic receptors, coupled with weak inhibition of the serotonin transporter (SERT).[1] A crucial aspect of its pharmacology is its extensive metabolism into several active metabolites, most notably m-chlorophenylpiperazine (mCPP), which itself has significant serotonergic activity and contributes to the overall pharmacological profile.[4][5][6]

The study of etoperidone's pharmacokinetics presents significant challenges, including high inter-individual variability in absorption and extensive first-pass metabolism, which results in low bioavailability.[2][4] To accurately quantify etoperidone in complex biological matrices such as plasma, a robust analytical methodology is required. The gold standard for such quantification is LC-MS/MS, a technique prized for its sensitivity and specificity.[7]

The cornerstone of a reliable quantitative LC-MS/MS assay is the internal standard (IS). An ideal IS should perfectly mimic the analyte's behavior through every stage of the analytical process—extraction, chromatography, and ionization—to correct for procedural variability.[8] This is where Etoperidone-d8, a stable isotope-labeled version of the parent drug, becomes essential.[9] By replacing eight hydrogen atoms with deuterium, Etoperidone-d8 is rendered chemically identical to etoperidone but mass-distinguishable by the mass spectrometer.[9][10] This near-perfect analogy ensures it co-elutes chromatographically and experiences identical ionization suppression or enhancement, thus correcting for matrix effects and improving data precision and accuracy.[11][12] This guide will elucidate the pharmacokinetic journey of etoperidone and demonstrate the practical application of Etoperidone-d8 in its definitive quantification.

Pharmacokinetic Profile of Etoperidone (ADME)

The journey of a drug through the body is defined by four key processes: Absorption, Distribution, Metabolism, and Excretion (ADME).[13][14] Understanding these is fundamental to predicting a drug's efficacy and safety profile.

Absorption

Following oral administration, etoperidone's absorption is characterized by high variability among individuals.[2][4] This is primarily due to extensive first-pass metabolism in the liver, which significantly reduces the amount of unchanged drug reaching systemic circulation.[13]

Distribution

Once in the bloodstream, etoperidone distributes into various tissues. Its distribution is influenced by its high affinity for plasma proteins.

-

Plasma Protein Binding: Approximately 99%, though it is bound loosely.[15]

-

Volume of Distribution (Vd): Relatively low, ranging from 0.23 to 0.69 L/kg, which is consistent with its high protein binding.[2][4]

Metabolism

Metabolism is the most critical and complex phase of etoperidone's pharmacokinetics. The drug is extensively biotransformed in the liver, primarily by the Cytochrome P450 3A4 (CYP3A4) enzyme system, into as many as 21 different metabolites.[4][5][16][17] Less than 0.01% of the administered dose is ever found as the unchanged parent drug in excreta.[4][16]

The metabolic transformations follow five primary pathways:[4][16]

-

N-dealkylation: This key pathway cleaves the propylpiperazine side chain, yielding the major active metabolite, 1-(3-Chlorophenyl)piperazine (mCPP) .[4][16] mCPP is a non-selective serotonin receptor agonist and contributes significantly to both the therapeutic and adverse effects of etoperidone.[6][18]

-

Alkyl Oxidation: Oxidation occurs on the ethyl groups of the triazolone ring, forming hydroxylated metabolites.[4][16]

-

Piperazinyl Oxidation: The piperazine ring can be oxidized to form N-oxide metabolites.[4][16]

-

Phenyl Hydroxylation: The chlorophenyl ring can undergo hydroxylation.[4][16]

-

Conjugation: Metabolites can be further conjugated (e.g., with glucuronic acid) to increase their water solubility for excretion.[4][16]

Excretion

The water-soluble metabolites of etoperidone are primarily eliminated from the body via the kidneys.

-

Route of Elimination: Approximately 78.8% of a dose is recovered in the urine and 9.6% in the feces over 120 hours.[4][16]

-

Terminal Half-life (t1/2): The terminal half-life of total radioactivity in plasma after a single oral dose is approximately 21.7 hours.[16][19]

Pharmacokinetic Data Summary

The following table summarizes key pharmacokinetic parameters for etoperidone.

| Parameter | Value | Source(s) |

| Bioavailability | ~12% (highly variable) | [2][4] |

| Tmax | 1.4 - 4.8 hours | [2][4] |

| Volume of Distribution (Vd) | 0.23 - 0.69 L/kg | [2][4] |

| Plasma Protein Binding | ~99% | [15] |

| Primary Metabolizing Enzyme | CYP3A4 | [5][17] |

| Major Active Metabolite | m-Chlorophenylpiperazine (mCPP) | [1][4] |

| Route of Elimination | 78.8% Urine, 9.6% Feces | [4][16] |

| Elimination Half-life | ~21.7 hours (total radioactivity) | [16][19] |

Bioanalytical Methodology: Quantifying Etoperidone with Etoperidone-d8

A robust, validated bioanalytical method is essential for accurate pharmacokinetic studies. The following protocol outlines a typical LC-MS/MS workflow for the quantification of etoperidone in human plasma, incorporating Etoperidone-d8 as the internal standard. This protocol is based on established principles of bioanalysis and is designed to be validated according to regulatory guidelines such as those from the European Medicines Agency (EMA).[20][21]

Experimental Protocol: Plasma Sample Analysis

Objective: To accurately quantify the concentration of etoperidone in human plasma samples.

Materials:

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Etoperidone reference standard

-

Acetonitrile (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Deionized water

-

96-well collection plates

-

Centrifuge

Workflow Diagram:

Sources

- 1. Etoperidone - Wikipedia [en.wikipedia.org]

- 2. Etoperidone | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Etoperidone | C19H28ClN5O | CID 40589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Metabolism of m-CPP, trazodone, nefazodone, and etoperidone: clinical and forensic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. grokipedia.com [grokipedia.com]

- 7. texilajournal.com [texilajournal.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. usbio.net [usbio.net]

- 11. resolvemass.ca [resolvemass.ca]

- 12. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 13. genomind.com [genomind.com]

- 14. omicsonline.org [omicsonline.org]

- 15. Nefazodone - Wikipedia [en.wikipedia.org]

- 16. Evaluation of the absorption, excretion and metabolism of [14C] etoperidone in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. meta-Chlorophenylpiperazine - Wikipedia [en.wikipedia.org]

- 19. grokipedia.com [grokipedia.com]

- 20. High-performance liquid chromatographic assay with ultraviolet detection for the determination of etoperidone and two active metabolites, 5-(1-hydroxyethyl) etoperidone and 1-(3-chlorophenyl)piperazine, in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. ema.europa.eu [ema.europa.eu]

- 22. Etoperidone-d8 Hydrochloride | LGC Standards [lgcstandards.com]

An In-Depth Technical Guide to the Mechanism of Action of Etoperidone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etoperidone is an atypical antidepressant, structurally classified as a phenylpiperazine-substituted triazole derivative, akin to trazodone and nefazodone.[1][2] Developed in the 1970s, its clinical application has been limited, and it has been withdrawn from many markets.[2] Despite its limited clinical use, the complex pharmacodynamic profile of etoperidone offers valuable insights into the molecular mechanisms underlying antidepressant and anxiolytic effects. This guide provides a comprehensive technical overview of etoperidone's mechanism of action, focusing on its multi-target receptor interactions, the critical role of its active metabolite, and the downstream signaling cascades that mediate its pharmacological effects.

Introduction: A Multifaceted Pharmacological Profile

Etoperidone is categorized as a Serotonin Antagonist and Reuptake Inhibitor (SARI).[2][3] Its therapeutic action is not attributable to a single molecular target but rather to a synergistic interplay of effects on several key neurotransmitter systems. The primary pharmacological activities of etoperidone and its major active metabolite, meta-chlorophenylpiperazine (mCPP), include:

-

Serotonin 2A (5-HT2A) Receptor Antagonism: A prominent feature of etoperidone's action, contributing to its antidepressant and anxiolytic properties, and potentially mitigating some side effects associated with serotonin reuptake inhibition.[4][5]

-

Alpha-1 (α1) Adrenergic Receptor Antagonism: This action is primarily responsible for the sedative and hypotensive effects observed with etoperidone.[6][7]

-

Serotonin Reuptake Transporter (SERT) Inhibition: Etoperidone exhibits weak inhibition of serotonin reuptake, contributing to increased synaptic serotonin levels.[4][5]

-

Activity at Other Receptors: Etoperidone and its metabolite, mCPP, also interact with other serotonin receptor subtypes, notably 5-HT1A and 5-HT2C, further modulating serotonergic neurotransmission.[7][8]

A crucial aspect of etoperidone's pharmacology is its extensive metabolism to mCPP, a compound with its own distinct and potent activity at serotonin receptors.[1][6] Therefore, the overall in vivo effect of etoperidone is a composite of the actions of the parent drug and this active metabolite.

Molecular Targets and Receptor Pharmacology

The intricate mechanism of action of etoperidone is best understood by examining its affinity and functional activity at its primary molecular targets.

Receptor Binding Profile

The binding affinities (Ki) of etoperidone for various neuroreceptors and transporters have been characterized through in vitro radioligand binding assays. These studies provide a quantitative measure of the drug's potential to interact with these targets.

| Target | Ki (nM) | Reference |

| Serotonin 5-HT2A Receptor | 36 | [4][5] |

| Alpha-1 (α1) Adrenergic Receptor | 38 | [4][5] |

| Serotonin 5-HT1A Receptor | 85 | [4][5] |

| Alpha-2 (α2) Adrenergic Receptor | 570 | [4][5] |

| Serotonin Transporter (SERT) | 890 | [4][5] |

| Dopamine D2 Receptor | 2,300 | [4][5] |

| Histamine H1 Receptor | 3,100 | [4][5] |

| Norepinephrine Transporter (NET) | 20,000 | [4][5] |

| Dopamine Transporter (DAT) | 52,000 | [4][5] |

| Muscarinic Acetylcholine Receptors | >35,000 | [4][5] |

Table 1: In vitro binding affinities (Ki) of etoperidone for key neurotransmitter receptors and transporters. Lower Ki values indicate higher binding affinity.

Functional Activity and Downstream Signaling

Beyond simple binding, the functional consequence of etoperidone's interaction with its primary targets is critical to its mechanism of action.

Etoperidone exhibits potent antagonism at the 5-HT2A receptor.[4][5] These receptors are Gq/11-coupled G-protein coupled receptors (GPCRs) predominantly expressed in the cerebral cortex.[9] Their activation by serotonin stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[10] By antagonizing this pathway, etoperidone is thought to contribute to its antidepressant and anxiolytic effects, and may also improve sleep architecture and reduce the risk of sexual dysfunction seen with selective serotonin reuptake inhibitors (SSRIs).[11]

Caption: Antagonism of Gq-Coupled 5-HT2A and α1-Adrenergic Receptors by Etoperidone.

Etoperidone is a potent antagonist of α1-adrenergic receptors.[4][5] These receptors are also Gq/11-coupled and their blockade by etoperidone leads to smooth muscle relaxation in blood vessels, resulting in vasodilation.[12][13] This is the primary mechanism underlying the common side effects of orthostatic hypotension and dizziness associated with etoperidone.[7][13] The sedative effects of etoperidone are also attributed to its α1-adrenergic antagonism in the central nervous system.[1]

Etoperidone is extensively metabolized, with a significant portion converted to mCPP.[1][14] This metabolite has a complex serotonergic profile, acting as a non-selective serotonin receptor agonist with some antagonistic properties.[14][15] Notably, mCPP is an agonist at 5-HT2C receptors.[7] 5-HT2C receptors are also Gq-coupled, and their activation is implicated in the regulation of mood, appetite, and reward pathways.[2] The agonism of mCPP at 5-HT2C receptors may contribute to the anxiogenic and anorectic effects observed with etoperidone administration.[2]

Caption: Agonism of mCPP at Gq-Coupled 5-HT2C Receptors.

Etoperidone has a weak affinity for the serotonin transporter (SERT), as indicated by its Ki value of 890 nM.[4][5] While significantly weaker than that of SSRIs, this inhibition of serotonin reuptake contributes to an increase in the synaptic concentration of serotonin, which is a fundamental mechanism of action for many antidepressants.

Experimental Methodologies for Characterization

The characterization of etoperidone's mechanism of action relies on a suite of in vitro and in vivo assays.

In Vitro Assays

Principle: These assays are the gold standard for determining the affinity of a drug for a specific receptor. They involve competing a radiolabeled ligand with the unlabeled test compound (etoperidone) for binding to a receptor preparation (e.g., cell membranes expressing the target receptor). The concentration of the test compound that inhibits 50% of the radioligand binding (IC50) is determined, and from this, the inhibition constant (Ki) is calculated.

Step-by-Step Protocol (Example for 5-HT2A Receptor):

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human 5-HT2A receptor or from a relevant brain region (e.g., prefrontal cortex).

-

Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a specific 5-HT2A radioligand (e.g., [3H]ketanserin) and a range of concentrations of etoperidone.

-

Separation: Rapidly separate the receptor-bound from the free radioligand by vacuum filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of etoperidone to generate a competition curve and determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Principle: For Gq-coupled receptors like 5-HT2A, 5-HT2C, and α1-adrenergic receptors, receptor activation leads to an increase in intracellular calcium. This can be measured using a calcium-sensitive fluorescent dye. For antagonists like etoperidone, the assay measures the ability of the compound to block the calcium flux induced by a known agonist.

Step-by-Step Protocol (Example for 5-HT2A Antagonism):

-

Cell Culture: Plate cells expressing the 5-HT2A receptor in a multi-well plate.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: Add varying concentrations of etoperidone to the wells and incubate.

-

Agonist Stimulation: Add a known 5-HT2A agonist (e.g., serotonin) at a concentration that elicits a submaximal response (EC80).

-

Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.

-

Data Analysis: Determine the concentration of etoperidone that inhibits 50% of the agonist-induced calcium response (IC50).

Principle: This assay measures the functional inhibition of the serotonin transporter. It typically uses synaptosomes (resealed nerve terminals) or cells expressing SERT. The uptake of radiolabeled serotonin is measured in the presence and absence of the test compound.

Step-by-Step Protocol (Synaptosome-based):

-

Synaptosome Preparation: Isolate synaptosomes from a relevant brain region (e.g., striatum or cortex).

-

Incubation: Pre-incubate the synaptosomes with varying concentrations of etoperidone.

-

Uptake Initiation: Add radiolabeled serotonin (e.g., [3H]5-HT) to initiate the uptake process.

-

Uptake Termination: After a short incubation period, terminate the uptake by rapid filtration and washing with ice-cold buffer.

-

Quantification: Measure the radioactivity accumulated within the synaptosomes.

-

Data Analysis: Determine the concentration of etoperidone that inhibits 50% of serotonin uptake (IC50).

In Vivo Assays

Principle: This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals. A microdialysis probe is implanted, and a physiological solution is perfused through it. Neurotransmitters diffuse across the probe's semi-permeable membrane and are collected in the dialysate for analysis, typically by HPLC. This assay can demonstrate the net effect of a drug on neurotransmitter systems.

Step-by-Step Protocol:

-

Probe Implantation: Surgically implant a microdialysis probe into a target brain region (e.g., prefrontal cortex) of an anesthetized animal.

-

Recovery: Allow the animal to recover from surgery.

-

Baseline Collection: Perfuse the probe with artificial cerebrospinal fluid and collect baseline dialysate samples.

-

Drug Administration: Administer etoperidone systemically (e.g., via intraperitoneal injection).

-

Post-Drug Collection: Continue to collect dialysate samples at regular intervals.

-

Neurotransmitter Analysis: Quantify serotonin, dopamine, and norepinephrine levels in the dialysate samples using HPLC with electrochemical detection.

-

Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels.

Caption: Experimental workflow for characterizing etoperidone's mechanism of action.

Synthesis and Clinical Implications

The multifaceted pharmacological profile of etoperidone, characterized by potent 5-HT2A and α1-adrenergic antagonism, weak serotonin reuptake inhibition, and metabolism to the 5-HT2C agonist mCPP, underpins its therapeutic potential and its side-effect profile.

-

The antidepressant effects are likely mediated by the combination of weak serotonin reuptake inhibition and 5-HT2A antagonism. The latter may enhance the efficacy of the former and contribute to an improved side-effect profile compared to pure SSRIs.

-

The anxiolytic properties are also attributed to 5-HT2A antagonism.

-

The sedative and hypotensive effects , which can limit tolerability, are a direct consequence of α1-adrenergic blockade.[1][7]

-

The complex effects on appetite and anxiety may be influenced by the 5-HT2C agonism of the active metabolite, mCPP.[2]

The challenges with tolerability, largely due to its potent α1-adrenergic antagonism, and its complex pharmacokinetics, including a high first-pass metabolism, ultimately led to the withdrawal of etoperidone from the market in many regions.[2] However, the study of etoperidone and its derivatives, such as nefazodone, has been instrumental in the development of newer generations of antidepressants with more refined and tolerable mechanisms of action.

Conclusion

Etoperidone exemplifies a "multi-target" approach to antidepressant therapy. Its mechanism of action is a complex interplay of direct effects on multiple receptor systems and the actions of its active metabolite. A thorough understanding of this intricate pharmacology, elucidated through a combination of in vitro and in vivo experimental techniques, provides a valuable framework for the rational design of novel therapeutics for mood disorders. The legacy of etoperidone lies not in its clinical success, but in the scientific insights it has provided into the neurobiology of depression and the principles of psychopharmacology.

References

-

Cioli, V., Corradino, C., Piccinelli, D., Rocchi, M. G., & Valeri, P. (1984). A comparative pharmacological study of trazodone, etoperidone and 1-(m-chlorophenyl)piperazine. Pharmacological Research Communications, 16(1), 85–100. [Link]

-

Anderson, I. M., McKie, S., Elliott, R., Williams, S. R., & Deakin, J. F. (2002). 5-HT(2C) receptor activation by m-chlorophenylpiperazine detected in humans with fMRI. Neuropsychopharmacology, 27(4), 651–658. [Link]

-

Higgs, S., Barber, J., Dourish, C. T., & Cooper, S. J. (2018). The 5-HT2C receptor agonist meta-chlorophenylpiperazine (mCPP) reduces palatable food consumption and BOLD fMRI responses to food images in healthy female volunteers. Psychopharmacology, 235(1), 257–267. [Link]

-

Mental Health Matters. (2023). What is Etoperidone? Mental Health Matters. [Link]

-

Wikipedia. (2023). Etoperidone. In Wikipedia. [Link]

-

Meltzer, H. Y., Wiita, B., Tricou, P., & Macek, T. (1992). Etoperidone, trazodone and MCPP: in vitro and in vivo identification of serotonin 5-HT1A (antagonistic) activity. Psychopharmacology, 108(3), 320–326. [Link]

-

Canal, C. E., & Morgan, D. (2012). Support for 5-HT2C receptor functional selectivity in vivo utilizing structurally diverse, selective 5-HT2C receptor ligands and the 2,5-dimethoxy-4-iodoamphetamine elicited head-twitch response model. The Journal of pharmacology and experimental therapeutics, 340(3), 756–767. [Link]

-

Ribeiro, C., Vidal, D., Real, A., Alves, G., Moreira, M., & Teixeira-Gomes, A. (2025). Metabolism of m-CPP, trazodone, nefazodone, and etoperidone: clinical and forensic aspects. Drug Metabolism Reviews, 1-15. [Link]

-

Przegaliński, E., & Lewandowska, A. (1979). The effect of etoperidone, a new potential antidepressant drug, on the central serotonin system. Journal of neural transmission, 46(4), 303–312. [Link]

-

Grokipedia. (2026). Etoperidone. Grokipedia. [Link]

-

Wikipedia. (2023). Etoperidone. In Wikipedia. [Link]

-

Caccia, S., & Garattini, S. (2025). Metabolism of m-CPP, trazodone, nefazodone, and etoperidone: clinical and forensic aspects. Drug metabolism reviews, 1-15. [Link]

-

ResearchGate. (2025). Metabolism of m-CPP, trazodone, nefazodone, and etoperidone: clinical and forensic aspects. ResearchGate. [Link]

-

Conn, P. J., & Sanders-Bush, E. (1991). Phosphoinositide hydrolysis linked 5-HT2 receptors in fibroblasts from choroid plexus. Brain research, 552(2), 330–332. [Link]

-

Wikipedia. (2023). 5-HT2A receptor. In Wikipedia. [Link]

-

In Vivo Electrophysiological Recordings of the Effects of Antidepressant Drugs. (2019). Journal of neurophysiology. [Link]

-

Sun, J., Liu, Y., Zhang, G., & Li, W. (2016). Paliperidone increases spontaneous and evoked firing of mesocortical dopaminergic neurons by activating a hyperpolarization-activated inward current. Schizophrenia research, 176(2-3), 517–523. [Link]

-

Bhattacharyya, S., Raote, I., Bhattacharya, A., Miledi, R., & Panicker, M. M. (2009). Functional selectivity in serotonin receptor 2A (5-HT2A) endocytosis, recycling, and phosphorylation. Proceedings of the National Academy of Sciences of the United States of America, 106(12), 4970–4974. [Link]

-

Charles River. (n.d.). In Vitro & In Vivo Electrophysiology Studies. Charles River. [Link]

-

David, D. J., & Gardier, A. M. (2019). In vivo electrophysiological recordings of the effects of antidepressant drugs. Journal of neurophysiology, 121(5), 1615–1630. [Link]

-

Costa, R. M., Rui, G., & Lin, S. C. (2006). Dissociable effects of dopamine on neuronal firing rate and synchrony in the dorsal striatum. The Journal of neuroscience, 26(40), 10105–10114. [Link]

-

Wikipedia. (2023). Serotonin–norepinephrine reuptake inhibitor. In Wikipedia. [Link]

-

Artigas, F. (2013). The therapeutic role of 5-HT1A and 5-HT2A receptors in depression. Journal of psychiatry & neuroscience, 38(4), 219–221. [Link]

-

Chemel, B. R., Roth, B. L., & Nichols, C. D. (2025). 5-HT2A receptors: Pharmacology and functional selectivity. Pharmacological reviews. [Link]

-

Egan, C. T., & Glennon, R. A. (2002). 5-HT2A receptor-stimulated phosphoinositide hydrolysis in the stimulus effects of hallucinogens. Pharmacology, biochemistry, and behavior, 72(1-2), 29–37. [Link]

-

Stahl, S. M. (2013). Role of α1 adrenergic antagonism in the mechanism of action of iloperidone: reducing extrapyramidal symptoms. CNS spectrums, 18(6), 301–305. [Link]

-

Chen, Z., & Minneman, K. P. (2005). Recent progress in α1-adrenergic receptor research. Acta pharmacologica Sinica, 26(11), 1281–1288. [Link]

-

LiverTox. (2018). Alpha 1 Adrenergic Receptor Antagonists. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases. [Link]

-

ResearchGate. (2025). 5-HT2A Receptors: Pharmacology and Functional Selectivity. ResearchGate. [Link]

-

Daws, L. C., & Gould, G. G. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of pharmacological and toxicological methods, 91, 74–80. [Link]

-

Hieble, J. P. (2001). α-Adrenoceptor Assays. Current protocols in pharmacology, Chapter 4, Unit 4.6. [Link]

-

U.S. Food and Drug Administration. (2009). PHARMACOLOGY REVIEW(S). accessdata.fda.gov. [Link]

-

Psychology & Neuroscience Stack Exchange. (2014). Can the neuronal firing rate be increased through medication/diet?. Psychology & Neuroscience Stack Exchange. [Link]

-

Perez, X. A., & Andrews, A. M. (2007). Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. In Electrochemical Methods for Neuroscience. CRC Press/Taylor & Francis. [Link]

-

Ncardia. (n.d.). Electrophysiology Assay. Ncardia. [Link]

-

Shelton, R. C., Sanders-Bush, E., Manier, D. H., & Lewis, D. A. (2001). Decreased serotonin 5-HT2A receptor-stimulated phosphoinositide signaling in fibroblasts from melancholic depressed patients. Biological psychiatry, 49(7), 575–585. [Link]

-

Sanders-Bush, E. (1988). 5-HT Receptors Coupled to Phosphoinositide Hydrolysis. Neuropsychopharmacology. [Link]

Sources

- 1. A comparative pharmacological study of trazodone, etoperidone and 1-(m-chlorophenyl)piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The 5-HT2C receptor agonist meta-chlorophenylpiperazine (mCPP) reduces palatable food consumption and BOLD fMRI responses to food images in healthy female volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The 5-HT2C receptor agonist meta-chlorophenylpiperazine (mCPP) reduces palatable food consumption and BOLD fMRI responses to food images in healthy female volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Etoperidone - Wikipedia [en.wikipedia.org]

- 6. 5-HT(2C) receptor activation by m-chlorophenylpiperazine detected in humans with fMRI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. grokipedia.com [grokipedia.com]

- 8. Etoperidone, trazodone and MCPP: in vitro and in vivo identification of serotonin 5-HT1A (antagonistic) activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 10. Phosphoinositide hydrolysis linked 5-HT2 receptors in fibroblasts from choroid plexus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The therapeutic role of 5-HT1A and 5-HT2A receptors in depression - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cdn.amegroups.cn [cdn.amegroups.cn]

- 13. Alpha 1 Adrenergic Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Metabolism of m-CPP, trazodone, nefazodone, and etoperidone: clinical and forensic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. login.medscape.com [login.medscape.com]

Etoperidone-d8 Hydrochloride: A Technical Guide for Advanced Bioanalytical Applications

Prepared by: A Senior Application Scientist

Introduction: The Critical Role of Stable Isotope Labeled Standards in Pharmaceutical Analysis